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Compound of Interest

Compound Name:
3,6-Dichloro-8-methoxyquinolin-4-

amine

CAS No.: 1210464-43-9

Cat. No.: B567042

Get Quote

Core Identity & Chemical Architecture
Compound Name: 3,6-Dichloro-8-methoxyquinolin-4-amine CAS Registry Number:

1210464-43-9 MDL Number: MFCD13619867 Molecular Formula: C₁₀H₈Cl₂N₂O Molecular

Weight: 243.09 g/mol Primary Classification: 4-Aminoquinoline Derivative

Structural Significance & Rationale
This molecule represents a "hybrid" scaffold, merging the pharmacophoric features of two

distinct quinoline classes. Its design logic targets specific metabolic and binding challenges in

drug discovery:

The 4-Aminoquinoline Core: Historically validated by Chloroquine, this moiety is essential for

inhibiting heme polymerization in Plasmodium parasites and serves as a hinge-binder in

ATP-competitive kinase inhibition.

The 8-Methoxy Group: Characteristic of Primaquine and Tafenoquine (8-aminoquinolines),

this substituent modulates lipophilicity (LogP) and alters the electron density of the pyridine
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ring, potentially reducing cardiotoxicity compared to non-methoxylated analogs.

The 3,6-Dichloro Substitution:

C-6 Chlorine: Enhances metabolic stability by blocking the primary site of oxidative

metabolism (CYP450 oxidation often occurs at C-6).

C-3 Chlorine: A steric blocker that forces the 4-amino group into a specific conformation,

often improving selectivity for kinase pockets or preventing resistance mechanisms in

malaria parasites.

Property Value (Predicted) Significance

LogP ~3.2

Optimized for membrane

permeability (blood-brain

barrier / parasite vacuole).

pKa (Ring N) ~7.8

Sufficiently basic to

accumulate in the acidic food

vacuole of the malaria

parasite.

TPSA 51 Å²

Favorable for oral

bioavailability (Rule of 5

compliant).

H-Bond Donors 1

Critical for H-bond interaction

with Heme or Kinase hinge

region.

Synthetic Methodology (Retrosynthesis & Protocol)
Since this compound is often a custom synthesis target (e.g., via Alfa Chemistry or ABCR),

researchers must frequently synthesize it de novo. The most robust route utilizes a Nucleophilic

Aromatic Substitution (SₙAr) on a 4-chloro precursor.

Retrosynthetic Analysis (Graphviz)
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Figure 1: Retrosynthetic Pathway for CAS 1210464-43-9

Target: 3,6-Dichloro-8-methoxyquinolin-4-amine
(CAS 1210464-43-9)

Intermediate A:
3,4,6-Trichloro-8-methoxyquinoline

NH3 / EtOH
(S_NAr)

Intermediate B:
4-Hydroxy-3,6-dichloro-8-methoxyquinoline

POCl3
(Chlorination)

Starting Material:
2,5-Dichloro-4-methoxyaniline

+ Diethyl ethoxymethylenemalonate

Gould-Jacobs Reaction
(Cyclization)

Click to download full resolution via product page

Step-by-Step Synthesis Protocol
Objective: Synthesis of 3,6-Dichloro-8-methoxyquinolin-4-amine from 3,4,6-trichloro-8-

methoxyquinoline.

Reagents:

Precursor: 3,4,6-Trichloro-8-methoxyquinoline (1.0 eq)

Ammonia Source: Saturated NH₃ in Methanol (or Ethanol)

Solvent: Sealed Tube / Autoclave
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Temperature: 120°C - 140°C

Procedure:

Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 1.0 g

(3.8 mmol) of 3,4,6-trichloro-8-methoxyquinoline in 15 mL of saturated methanolic ammonia.

Seal & Heat: Seal the vessel and heat to 130°C for 12–16 hours. Note: The C-3 chlorine

deactivates the ring slightly, requiring higher temperatures than standard 4-chloroquinolines.

Monitor: Cool to room temperature. Check reaction progress via TLC (System:

EtOAc/Hexane 1:1). The starting material (high R_f) should disappear, replaced by a lower

R_f fluorescent spot.

Workup:

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and

methanol.

Resuspend the residue in 50 mL Ethyl Acetate.

Wash with saturated NaHCO₃ (2 x 20 mL) to remove any HCl salts.

Wash with Brine (1 x 20 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5%

MeOH in DCM).

Validation:

¹H NMR (DMSO-d₆): Look for the disappearance of the C-4 proton and the appearance of

a broad singlet (NH₂) around 6.5–7.0 ppm.

MS (ESI): Expect [M+H]⁺ peak at m/z 243/245 (characteristic dichloro isotope pattern).

Biological Applications & Experimental Workflows
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A. Antimalarial Screening (Heme Crystallization
Inhibition)
The 4-aminoquinoline core acts by inhibiting the biocrystallization of heme into hemozoin within

the parasite.

Self-Validating Protocol (β-Hematin Inhibition Assay):

Preparation: Dissolve hemin chloride (5 mg/mL) in 0.1 M NaOH.

Incubation: Mix 50 µL of hemin solution, 50 µL of test compound (3,6-Dichloro-8-
methoxyquinolin-4-amine) at varying concentrations (0–100 µM), and 100 µL of 1 M

acetate buffer (pH 5.0).

Control: Use Chloroquine as a positive control and DMSO as a negative control.

Reaction: Incubate at 37°C for 18 hours.

Quantification:

Wash the precipitate with 2.5% SDS (dissolves free hemin but not β-hematin).

Dissolve the remaining pellet (β-hematin) in 0.1 M NaOH.

Measure absorbance at 405 nm.

Result: Lower absorbance indicates higher inhibition of hemozoin formation.

B. Kinase Selectivity Profiling
The 3-chloro group often imparts selectivity for Src-family kinases or EGFR by filling a

hydrophobic pocket in the ATP-binding site.

Workflow Logic:

Primary Screen: Test at 10 µM against a panel of representative kinases (e.g., Src, EGFR,

VEGFR).
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Hit Confirmation: Determine IC₅₀ for hits with >50% inhibition.

Mechanism: Perform ATP-competition assays. If IC₅₀ increases linearly with ATP

concentration, the compound is an ATP-competitive type I inhibitor.

Safety & Handling (GHS Standards)
This compound is a halogenated aromatic amine. Treat as a Potential Mutagen and Skin

Sensitizer.

Hazard Class H-Code Statement Precaution

Acute Toxicity H302 Harmful if swallowed. Do not eat/drink in lab.

Skin Irritation H315
Causes skin irritation.

[1]

Wear nitrile gloves

(double gloving

recommended).

Eye Damage H318
Causes serious eye

damage.

Wear chemical safety

goggles.

STOT-SE H335
May cause respiratory

irritation.[1]

Handle only in a fume

hood.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light

(methoxyquinolines can be photosensitive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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